2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
(4-methyl-6-pyrazol-1-ylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-6-5-7(12-8(11-6)13-9)14-4-2-3-10-14/h2-5H,9H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHFMTODZRMFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, pyrimidine derivatives have been found to interact with enzymes like Nicotinamide phosphoribosyltransferase (NAMPT) and Leishmania major pteridine reductase 1 (LmPTR1). These enzymes play crucial roles in biological processes such as NAD+ salvage pathway and antipromastigote activity, respectively.
Mode of Action
For example, some compounds have shown desirable fitting patterns in the active sites of their targets, characterized by lower binding free energy.
Biological Activity
2-Hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound characterized by its unique molecular structure, which includes a hydrazinyl group and a pyrazole moiety attached to a pyrimidine ring. Its molecular formula is , and it has a molecular weight of 190.21 g/mol. The compound's structure is significant as it suggests potential biological activities, particularly in medicinal chemistry and drug discovery.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit considerable antitumor properties. Pyrazole compounds have been shown to inhibit various cancer cell lines through mechanisms involving the inhibition of specific kinases and cellular pathways.
Case Study:
In a study focusing on substituted pyrazole derivatives, compounds similar to this compound demonstrated significant activity against cancer cell lines such as K-562 and HCT116. For instance, one derivative exhibited an IC50 value of 0.95 nM against the CDK2 cell line, indicating potent anticancer activity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been extensively studied for their antibacterial and antifungal activities.
Research Findings:
In vitro studies have shown that various pyrazole derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, pyrazole carboxamides demonstrated notable antifungal activity against several strains, indicating that compounds like this compound could be explored for similar applications .
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory properties. The presence of the hydrazinyl group may enhance the anti-inflammatory potential of derivatives like this compound.
Mechanism:
The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property makes such compounds valuable in developing treatments for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.
| Structural Feature | Biological Activity | Remarks |
|---|---|---|
| Hydrazinyl Group | Enhances reactivity and potential bioactivity | Common in various bioactive molecules |
| Pyrazole Moiety | Exhibits antimicrobial and antitumor properties | Found in numerous pharmaceuticals |
| Methyl Group | Modifies lipophilicity and solubility | Influences pharmacokinetics |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the condensation of hydrazinopyrimidines with pyrazole derivatives in an alcoholic medium . This method highlights the versatility of the compound's synthesis route, allowing for modifications that could enhance its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Position and Functional Group Effects
Compound A : 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine ()
- Structure : Pyrazolo[3,4-d]pyrimidine core with hydrazinyl (position 4), methyl (position 6), and phenyl (position 1).
- Synthesis : Refluxing 4-chloro-6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate (73% yield, m.p. 236–238°C) .
- Key Differences :
- Core scaffold : Pyrazolo[3,4-d]pyrimidine vs. simple pyrimidine in the target compound.
- Substituents : Phenyl group at position 1 vs. pyrazole at position 5.
- Activity : Derivatives of Compound A show anti-inflammatory and antimicrobial activity, likely due to the phenyl group enhancing lipophilicity .
Compound B : (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine ()
- Structure : Pyrazolo[3,4-d]pyrimidine with p-tolyl (position 1) and hydrazinyl (position 4).
- Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-pyrazol-5-ylimidoformate via hydrazine substitution.
- Key Differences: Substituent position: Hydrazinyl at position 4 vs. position 2 in the target compound.
Pyrazole-Substituted Analogs
Compound C : 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine ()
- Structure : Pyrazolo[1,5-a]pyrimidine core with difluorophenyl-pyrrolidinyl and pyrazole substituents.
- Activity : TRK kinase inhibitor (IC₅₀ ~85 nM for FGFR1), highlighting the pyrazole's role in binding affinity .
- Comparison :
- The target compound lacks the difluorophenyl-pyrrolidinyl moiety, which in Compound C is critical for kinase inhibition.
- Both compounds exploit pyrazole for steric compatibility in hydrophobic binding pockets.
Compound D : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine ()
- Structure : Pyrimidine with dimethylpyrazole (position 4) and hydrazinyl-ethylidene (position 6).
- Key Differences: Hydrazinyl modification: Ethylidene hydrazine vs. free hydrazinyl in the target compound.
Spectral Data
Preparation Methods
Preparation Methods of 2-Hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine
General Synthetic Strategy
The synthesis typically follows a multi-step process:
- Construction of the pyrimidine ring with suitable substituents.
- Introduction of the hydrazinyl group at the 2-position via nucleophilic substitution or displacement of a leaving group.
- Attachment of the pyrazolyl moiety at the 6-position through nucleophilic substitution or condensation reactions.
Stepwise Preparation
Preparation of Pyrimidine Precursors
Starting materials often include substituted pyrimidine derivatives such as 2-chloropyrimidines or 2-methylsulfanyl pyrimidines. For example, 4-methyl-6-(1H-pyrazol-1-yl)pyrimidine derivatives can be prepared by nucleophilic substitution of 2-chloropyrimidine with pyrazole under basic conditions.
Introduction of the Hydrazinyl Group
The hydrazinyl group is introduced by reacting the 2-substituted pyrimidine precursor with hydrazine hydrate. A representative method involves refluxing the methylsulfanyl-substituted pyrimidine with hydrazine hydrate in ethanol for several hours (e.g., 6 hours), leading to displacement of the methylsulfanyl group by hydrazine to yield the 2-hydrazinyl derivative. This step is monitored by thin-layer chromatography (TLC) to ensure completion.
Formation of the Pyrazolyl Substituent
The pyrazolyl group at the 6-position can be introduced by nucleophilic substitution of a 6-chloropyrimidine derivative with pyrazole or by condensation of the hydrazinyl pyrimidine intermediate with α,β-unsaturated ketones or β-ketoesters to form pyrazole rings fused or linked to the pyrimidine core.
Detailed Research Findings and Data
Example Synthesis from Literature
A reported synthesis pathway (adapted from) involves:
| Step | Reactants/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-methyl-6-(1H-pyrazol-1-yl)pyrimidine-2-methylsulfanyl + hydrazine hydrate in ethanol, reflux 6 h | Displacement of methylsulfanyl by hydrazine | ~70 | Monitored by TLC, product purified by recrystallization |
| 2 | Hydrazinyl pyrimidine + α,β-unsaturated ketone in acetic acid, reflux 7 h | Cyclization to form pyrazolyl substituent | 60-75 | Purification by filtration and recrystallization |
This method highlights the use of hydrazine hydrate as a nucleophile to replace leaving groups at the 2-position of pyrimidine, followed by cyclization reactions to introduce the pyrazolyl functionality.
Spectroscopic and Analytical Data
- IR Spectroscopy: Characteristic NH2 stretching bands around 3300-3400 cm⁻¹ indicate hydrazinyl presence.
- 1H NMR: Signals corresponding to hydrazine protons (singlet near δ 4.5-5.0 ppm) and pyrazole protons (multiplets in aromatic region δ 6.5-8.0 ppm).
- Elemental Analysis: Consistent with calculated values for C, H, N content, confirming the molecular formula.
- Mass Spectrometry: Molecular ion peaks corresponding to the expected molecular weight.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazine displacement of methylsulfanyl pyrimidine | 2-(methylsulfanyl)-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine | Hydrazine hydrate, ethanol | Reflux 6 h | High selectivity, moderate to good yields | Requires preparation of methylsulfanyl precursor |
| Nucleophilic substitution of 2-chloropyrimidine | 2-chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine | Hydrazine hydrate, ethanol or other polar solvents | Reflux or room temp, hours | Direct substitution, simpler reagents | Possible side reactions, lower yields |
| Condensation with α,β-unsaturated ketones | Hydrazinyl pyrimidine intermediate | α,β-unsaturated ketones, acetic acid | Reflux 6-7 h | Efficient pyrazole ring formation | Requires careful control of reaction time and temperature |
Notes on Reaction Monitoring and Purification
- Monitoring: TLC is extensively used to monitor reaction progress, especially during hydrazine substitution and cyclization steps.
- Purification: Products are typically isolated by filtration after precipitation, followed by recrystallization from ethanol or DMF to ensure purity.
- Yields: Reported yields range from 60% to 75%, depending on the specific substituents and reaction conditions.
The preparation of This compound involves a strategic multi-step synthesis focusing on the substitution of suitable leaving groups at the 2-position of the pyrimidine ring by hydrazine and the introduction of the pyrazolyl group at the 6-position through nucleophilic substitution or cyclization. The methods are well-established, reproducible, and supported by detailed spectroscopic and analytical data. Reaction conditions such as solvent, temperature, and reaction time are critical for optimizing yields and purity.
These preparation methods provide a reliable foundation for further functionalization and exploration of biological activities of this compound class.
Q & A
Q. What are the established synthetic routes for 2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine?
A common method involves nucleophilic substitution and condensation reactions. For instance, hydrazine derivatives can react with chloropyrimidine intermediates under reflux conditions in ethanol or acetic acid. Key steps include optimizing reaction time and temperature to enhance yield and purity. For example, refluxing 4-chloro-6-(pyrazol-1-yl)pyrimidine with hydrazine hydrate in ethanol at 80–90°C for 12 hours typically yields the target compound. Post-synthesis purification via column chromatography or recrystallization is critical .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., hydrazinyl NH signals at δ 8–10 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving challenges like twinning or disorder. For example, SHELXL’s robust algorithms handle high-resolution data for precise bond-length and angle calculations .
Advanced Research Questions
Q. How can contradictory biological activity data for pyrimidine-pyrazole derivatives be resolved?
Discrepancies in reported activities (e.g., anticancer vs. anti-inflammatory effects) often arise from structural variations or assay conditions. Methodological approaches include:
- Comparative SAR Studies : Systematically varying substituents (e.g., pyrazole vs. triazole) to isolate activity drivers .
- Standardized Bioassays : Replicating studies under controlled conditions (e.g., cell line specificity, dose-response curves) .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinities toward targets like TRK kinases or COX enzymes .
Q. What strategies optimize reaction conditions for hydrazinyl group introduction in pyrimidine derivatives?
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine.
- Catalysis : Using bases like K₂CO₃ to deprotonate hydrazine, improving reactivity.
- Temperature Control : Lower temperatures (40–60°C) minimize side reactions like oxidation, while higher temperatures (80–100°C) accelerate substitution .
Q. How do substituents on the pyrimidine ring influence reactivity and bioactivity?
Substituent effects can be analyzed via:
| Substituent | Reactivity Impact | Bioactivity Example |
|---|---|---|
| Pyrazole | Enhances π-π stacking with target proteins | Anticancer activity via kinase inhibition |
| Triazole | Increases metabolic stability | Antimicrobial properties |
| Fluorine | Improves membrane permeability | Enhanced CNS activity |
| Experimental validation involves synthesizing analogs and comparing IC₅₀ values in bioassays . |
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Common issues include:
- Disorder in Hydrazinyl Groups : Resolved using SHELXL’s PART instruction to model alternative conformations .
- Low-Resolution Data : Applying restraints (e.g., DFIX for bond lengths) improves refinement stability .
- Twinning : TWIN commands in SHELXTL detect and correct twin laws .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent, catalyst ratio) .
- Data Validation : Cross-reference NMR and crystallographic data with computational predictions (e.g., DFT for NMR chemical shifts) .
- Biological Testing : Prioritize target-specific assays (e.g., kinase profiling panels) over broad phenotypic screens to clarify mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
